molecular formula C22H19NO5 B13484170 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid

Cat. No.: B13484170
M. Wt: 377.4 g/mol
InChI Key: YMZSGLJTZVZTRG-UHFFFAOYSA-N
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Description

5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amino functionalities due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound features a furan ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 2-position, with an Fmoc-protected aminomethyl moiety at the 5-position. Its molecular formula is C₂₂H₁₉NO₅, and its molecular weight is 377.39 g/mol (estimated from analogous structures in ).

The furan ring introduces unique electronic and steric properties, distinguishing it from aromatic or aliphatic backbone analogs. Its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing methyl-furan motifs into peptide chains.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C22H19NO5/c1-13-10-14(28-20(13)21(24)25)11-23-22(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,23,26)(H,24,25)

InChI Key

YMZSGLJTZVZTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a route where the amino group is introduced onto the furan ring via a methylaminomethyl substitution, followed by protection of the amino group with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The carboxylic acid functionality on the furan ring remains intact or is introduced by selective oxidation or carboxylation methods.

The key steps include:

  • Aminomethylation of the furan ring: Introduction of an amino methyl substituent at the 5-position of the 3-methylfuran-2-carboxylic acid core.
  • Fmoc Protection: The amino group is protected using Fmoc chloride or other Fmoc reagents to yield the Fmoc-amino derivative.
  • Purification: The product is purified by standard chromatographic techniques, such as preparative HPLC, to ensure high purity.

Detailed Synthetic Procedure

Based on peptide synthesis protocols and Fmoc chemistry literature, the preparation can be outlined as follows:

Step Reagents/Conditions Description
1. Aminomethylation Reaction of 3-methylfuran-2-carboxylic acid with formaldehyde and ammonia or a suitable amine source under controlled conditions Introduces the amino methyl substituent at the 5-position
2. Fmoc Protection Treatment of the aminomethyl derivative with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic medium such as sodium carbonate or triethylamine in an organic solvent (e.g., dioxane or THF) Protects the amino group as Fmoc-carbamate
3. Purification Preparative reversed-phase HPLC using acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) Removes impurities and isolates the pure compound

Solid-Phase Peptide Synthesis (SPPS) Adaptation

In cases where the compound is used as a building block for peptide synthesis, the Fmoc-protected amino acid derivative can be loaded onto a solid support resin (e.g., Rink amide resin) using standard Fmoc-SPPS protocols:

  • Resin Swelling: Resin is swelled in dimethylformamide (DMF).
  • Fmoc Deprotection: Piperidine in DMF (20%) is used to remove the Fmoc group.
  • Coupling: The Fmoc-protected amino acid is coupled using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  • Cleavage: The peptide or compound is cleaved from the resin using a cleavage cocktail (e.g., TFA/phenol/water/thioanisole/EDT).

This approach allows for the incorporation of the compound into peptides or further functionalized molecules with high efficiency and purity.

Alternative Synthesis via Mixed Anhydride Method

Literature on Fmoc amino acid derivatives describes the synthesis of Fmoc amino acid azides and related compounds using the mixed anhydride method:

  • Activation of the carboxylic acid with isobutyl chloroformate and N-methylmorpholine to form the mixed anhydride.
  • Reaction with Fmoc-amine or azide derivatives to form the Fmoc-protected amino acid.
  • Isolation and characterization of the product.

This method can be adapted for the preparation of the target compound, ensuring mild conditions and good yields.

Data Table Summarizing Preparation Conditions

Parameter Description Typical Conditions/Values
Starting Material 3-methylfuran-2-carboxylic acid Commercially available or synthesized
Aminomethylation Reagents Formaldehyde, ammonia or amine source Stoichiometric, aqueous or organic solvent
Fmoc Protection Reagent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) 1.1 eq, base such as Na2CO3 or TEA
Solvent for Protection Dioxane, THF, or DMF Anhydrous conditions preferred
Purification Method Preparative HPLC C18 column, acetonitrile/water gradient with 0.1% TFA
Yield Variable depending on scale and method Typically moderate to high (50-90%)
Analytical Techniques LC-MS, NMR, HPLC Confirm purity and structure

Chemical Reactions Analysis

Types of Reactions

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-methanol.

    Substitution: Free amine derivatives.

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid is a complex organic compound with an intricate structure and functional groups. It features a fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis. The presence of furan and carboxylic acid moieties contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Scientific Research Applications

The primary biological activity of this compound is its role in peptide synthesis. The Fmoc group protects the amine functionality during synthesis, enabling selective deprotection under basic conditions. This is essential for constructing peptides with specific sequences, which has therapeutic implications in drug development and protein engineering.

Peptide Synthesis

  • Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is utilized as a protecting group during peptide synthesis.
  • Selective Deprotection: The Fmoc group allows for selective deprotection under basic conditions, which is crucial for constructing peptides with specific sequences.
  • Therapeutic Applications: The ability to synthesize specific peptides is valuable in drug development and protein engineering.

Interaction Studies

  • Peptide Synthesis Role: This compound facilitates peptide assembly, which aids in examining how specific sequences influence biological activity and interactions within cellular environments.

Structural Similarities

  • This compound's specific combination of functional groups facilitates its role as a versatile building block in organic synthesis.
  • Examples of similar compounds include:
    • 3-Methylfuran-2-carboxylic acid, which contains a furan ring and carboxylic acid but lacks the Fmoc protecting group.
    • 9H-Fluoren-9-ylmethoxycarbonyl amino acids, which have similar Fmoc group usage and are primarily used as building blocks in peptide synthesis.
    • 2,3-Dihydroindene derivatives, which are related to furan derivatives but have a different ring structure affecting reactivity.
Compound NameStructural FeaturesUnique Aspects
3-Methylfuran-2-carboxylic acidContains a furan ring and carboxylic acidLacks the Fmoc protecting group
9H-Fluoren-9-ylmethoxycarbonyl amino acidsSimilar Fmoc group usagePrimarily used as building blocks in peptide synthesis
2,3-Dihydroindene derivativesRelated to furan derivativesDifferent ring structure affecting reactivity

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid is largely dependent on its use as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: The furan ring in the target compound offers moderate polarity and π-electron density, intermediate between aromatic (e.g., benzene) and saturated (e.g., cyclopropane) systems. This affects solubility and reactivity in coupling reactions.

Steric Effects :

  • The cyclopropane derivative’s rigid structure imposes steric constraints, limiting conformational flexibility during peptide chain assembly.
  • The methyl group on the furan or benzene rings introduces steric hindrance, which may influence coupling efficiency in SPPS.

Functional Group Variations

Compound Functional Group Role in Synthesis Stability
Target Compound Furan-2-carboxylic acid Introduces methyl-furan motifs; moderate electron-withdrawing effect Stable under SPPS basic conditions
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid Pyrazole Enhances hydrogen bonding; potential for metal coordination Sensitive to strong acids
5-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid Cyclohexyl Increases lipophilicity; improves membrane permeability Hydrolytically stable

Key Observations:

  • The furan-carboxylic acid group in the target compound balances electron-withdrawing effects and stability, making it suitable for iterative SPPS.
  • Pyrazole-containing analogs offer additional hydrogen-bonding sites but require careful handling due to acid sensitivity.

Key Observations:

  • Most Fmoc-protected analogs share similar hazards (e.g., respiratory or skin irritation), necessitating standardized safety protocols.
  • Ecological data (e.g., biodegradability) are largely unavailable, highlighting the need for cautious disposal.

Biological Activity

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid (CAS No. 1936714-49-6) is a synthetic compound with potential applications in medicinal chemistry. The structure features a furan moiety, which is known for its biological activity, combined with a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17NO5
  • Molecular Weight : 363.36 g/mol
  • CAS Number : 1936714-49-6
  • Storage Conditions : Sealed in dry conditions at 2-8 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interaction with various biological targets. Here are some key findings:

Antimicrobial Activity

Studies have shown that compounds containing furan rings exhibit antimicrobial properties. The presence of the Fmoc group may enhance the lipophilicity and membrane permeability, potentially increasing the compound's efficacy against bacterial strains.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to affect enzymes related to the Type III secretion system in pathogenic bacteria, which is crucial for their virulence.

  • Interaction with Receptors : The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Modulation : By inhibiting key enzymes, it could disrupt metabolic processes within microbial cells, leading to reduced growth or cell death.
  • Cell Membrane Disruption : The lipophilic nature of the Fmoc group might facilitate penetration into cell membranes, enhancing its bioavailability and effectiveness.

Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2024) evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including those similar to our target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM when tested against E. coli and S. aureus.

Study 2: Enzyme Inhibition Profile

Research published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition profile of similar compounds. The study found that at concentrations around 50 µM, there was a notable inhibition of the Type III secretion system in Salmonella enterica, suggesting that our compound could have similar effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeConcentration (µM)Effect
AntimicrobialE. coli10Significant growth reduction
AntimicrobialS. aureus10Significant growth reduction
Enzyme InhibitionType III secretion system50Notable inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid?

  • Answer : The synthesis typically involves multi-step protocols similar to Fmoc-protected amino acids. Key steps include:

  • Fmoc Protection : Reaction of the amine group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), under inert atmospheres .
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acid groups for amide bond formation.
  • Purification : Column chromatography or preparative HPLC to isolate the compound, with purity verified by analytical HPLC (>95%) and NMR .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity to prevent premature Fmoc deprotection .

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer : A combination of techniques ensures structural confirmation and purity assessment:

Technique Purpose Key Parameters
1H/13C NMR Confirm backbone structure and substituent positionsChemical shifts for Fmoc (δ 7.2–7.8 ppm) and furan protons (δ 6.2–6.5 ppm) .
HPLC Assess purity (>95%)Reverse-phase C18 column, gradient elution with acetonitrile/water .
Mass Spectrometry Verify molecular weightESI-MS or MALDI-TOF for accurate mass matching .
  • Note : FT-IR can confirm carbonyl stretches (Fmoc: ~1700 cm⁻¹; carboxylic acid: ~1650 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent Fmoc group degradation .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of dust, as related Fmoc compounds exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335) .
  • Stability : Avoid prolonged exposure to bases (risk of Fmoc cleavage) or strong acids (risk of furan ring degradation) .

Advanced Research Questions

Q. What are the challenges in optimizing coupling efficiency during solid-phase peptide synthesis (SPPS) with this compound?

  • Answer : Challenges include:

  • Steric Hindrance : The 3-methylfuran substituent may reduce coupling efficiency. Mitigate by using microwave-assisted synthesis or ultra-efficient coupling reagents (e.g., HATU/DIPEA) .
  • Deprotection Kinetics : Fmoc removal with 20% piperidine in DMF requires extended incubation (10–15 minutes) compared to standard amino acids .
  • Side Reactions : Monitor for furan ring oxidation under acidic conditions; use antioxidants like TCEP .

Q. How do solvent systems and temperature affect the deprotection kinetics of the Fmoc group in this compound?

  • Answer :

  • Solvent Effects : Deprotection in DMF is faster than in DCM due to higher polarity, which stabilizes the transition state .
  • Temperature : Elevated temperatures (40–50°C) accelerate piperidine-mediated deprotection but risk side reactions. Optimize at 25°C for controlled kinetics .
  • Data Contradictions : Some studies report incomplete deprotection in THF; validate with real-time monitoring via UV spectroscopy (Fmoc λmax = 301 nm) .

Q. What degradation pathways occur under acidic/basic conditions, and how can they be mitigated?

  • Answer :

  • Acidic Conditions : Protonation of the furan oxygen leads to ring-opening reactions. Stabilize with buffered solutions (pH 4–6) .
  • Basic Conditions : Fmoc cleavage via β-elimination. Use milder bases (e.g., DBU) or shorter exposure times .
  • Degradation Products : GC-MS analysis identifies fluorene derivatives and fragmented furan byproducts. Store at neutral pH and low temperature .

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